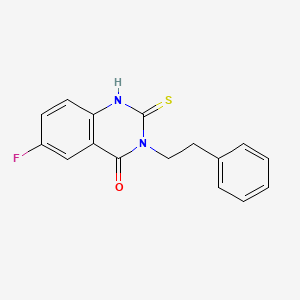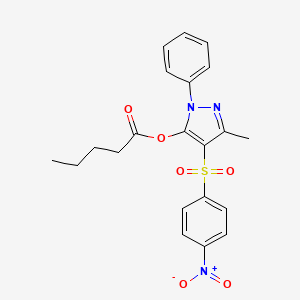
6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
説明
6-Fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one (FSPTQ) is a compound that has recently gained attention for its potential applications in scientific research. FSPTQ was first synthesized in 2018 and has since been studied for its potential use in a variety of fields, including pharmacology, chemistry, and biochemistry.
科学的研究の応用
6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has been studied for its potential use in a variety of scientific research applications. It has been found to be a potent inhibitor of cyclooxygenase-2 (COX-2), making it a potential therapeutic agent for the treatment of inflammation and pain. 6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has also been studied for its potential use as an anticancer agent, as it has been found to induce apoptosis in cancer cell lines. Additionally, 6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has been used as a fluorescent probe for detecting and measuring intracellular reactive oxygen species (ROS).
作用機序
The exact mechanism of action of 6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is not yet fully understood. However, it has been found to inhibit the activity of COX-2, a key enzyme involved in the production of inflammatory mediators. It has also been found to induce apoptosis in cancer cell lines by activating the mitochondrial pathway of apoptosis. Additionally, 6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is thought to act as a fluorescent probe for detecting and measuring intracellular ROS by binding to DNA and producing a fluorescent signal.
Biochemical and Physiological Effects
6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has been found to have a variety of biochemical and physiological effects. In vitro studies have found that 6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a potent inhibitor of COX-2, suggesting that it may be effective in treating inflammation and pain. Additionally, 6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has been found to induce apoptosis in cancer cell lines, suggesting that it may be effective in treating cancer. 6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has also been found to act as a fluorescent probe for detecting and measuring intracellular ROS, suggesting that it may be useful in studying the effects of oxidative stress on cells.
実験室実験の利点と制限
6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has several advantages for use in lab experiments. The compound is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of experiments. Additionally, 6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has been found to be a potent inhibitor of COX-2, making it a potential therapeutic agent for the treatment of inflammation and pain. Additionally, 6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has been found to be a fluorescent probe for detecting and measuring intracellular ROS, making it useful in studying the effects of oxidative stress on cells.
However, there are some limitations to the use of 6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one in lab experiments. The exact mechanism of action of 6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is not yet fully understood, making it difficult to predict its effects in vivo. Additionally, 6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has been found to induce apoptosis in cancer cell lines, suggesting that it may be toxic in other cell types.
将来の方向性
There are several potential future directions for the study of 6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one. Further research is needed to better understand the exact mechanism of action of 6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one and to determine its potential toxicity in other cell types. Additionally, further research is needed to determine the potential therapeutic applications of 6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one, including its potential use in the treatment of inflammation and pain. Additionally, further research is needed to determine the potential applications of 6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one as a fluorescent probe for detecting and measuring intracellular ROS. Finally, further research is needed to determine the potential applications of 6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one in other fields, such as pharmacology, chemistry, and biochemistry.
合成法
6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is synthesized through a multi-step process beginning with the reaction of 2-aminobenzophenone and ethyl 2-bromoacetate in the presence of sodium ethoxide. The resulting intermediate is then treated with 1-fluoro-3-methyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one, and the reaction is catalyzed by triethylamine. The final product is then purified through column chromatography.
特性
IUPAC Name |
6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS/c17-12-6-7-14-13(10-12)15(20)19(16(21)18-14)9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHAPFODNWKYOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CC(=C3)F)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00413474 | |
| Record name | AC1NQRE9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00413474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-3-phenethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | |
CAS RN |
6197-29-1 | |
| Record name | AC1NQRE9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00413474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(2-chlorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486908.png)
![5-[(2-chlorophenyl)[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486911.png)
![3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethyl-1,4-dihydroquinolin-4-one](/img/structure/B6486913.png)
![5-[(3-bromophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486928.png)
![5-[(2-chlorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486936.png)
![1-[(2-chlorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidine-4-carboxamide](/img/structure/B6486946.png)
![2-(4-nitrophenyl)-1-[2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one](/img/structure/B6486948.png)
![1-[(4-ethoxy-3-methoxyphenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol](/img/structure/B6486950.png)
![2-methyl-3H,4H-thieno[2,3-d]pyrimidine-4-thione](/img/structure/B6486958.png)

![2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide](/img/structure/B6486969.png)
![N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide](/img/structure/B6486974.png)
![N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B6486989.png)
![N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B6486994.png)